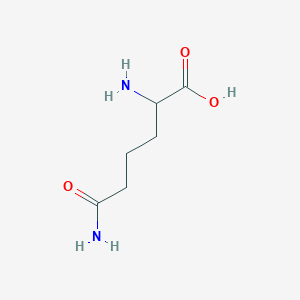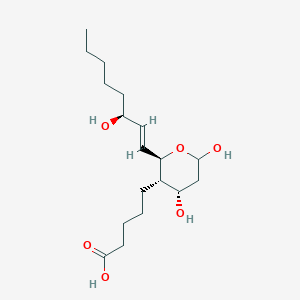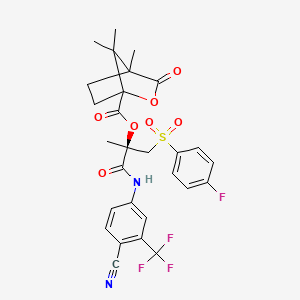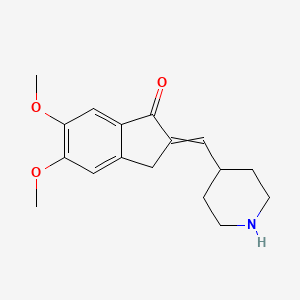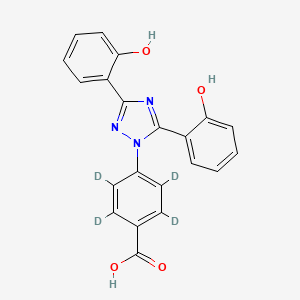
(S)-Carisbamate-13C,15N,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Carisbamate-13C,15N,d2 is a labeled derivative of carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The labeling with carbon-13, nitrogen-15, and deuterium (d2) isotopes makes it a valuable tool in scientific research, allowing for detailed studies of its pharmacokinetics and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate-13C,15N,d2 typically involves the incorporation of isotopically labeled precursors into the carisbamate structure. The process begins with the preparation of labeled starting materials, such as 13C-labeled carbon sources, 15N-labeled nitrogen sources, and deuterated reagents. These labeled precursors are then subjected to a series of chemical reactions, including condensation, cyclization, and functional group modifications, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Carisbamate-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using agents like sodium borohydride or lithium aluminum hydride, can convert this compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, amines; reactions often require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
(S)-Carisbamate-13C,15N,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological activity and interactions of carisbamate at the molecular level.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, such as epilepsy and neuropathic pain.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of (S)-Carisbamate-13C,15N,d2 involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitter receptors and ion channels, thereby stabilizing neuronal activity and reducing the occurrence of seizures and neuropathic pain. The labeled isotopes allow researchers to track the compound’s distribution and metabolism in the body, providing insights into its pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carisbamate: The parent compound, known for its anticonvulsant properties.
Lacosamide: Another anticonvulsant with a similar mechanism of action.
Topiramate: A widely used antiepileptic drug with different chemical structure but similar therapeutic effects.
Uniqueness
(S)-Carisbamate-13C,15N,d2 stands out due to its isotopic labeling, which enhances its utility in research. The labeled isotopes provide a means to study the compound’s behavior in vivo with greater precision, making it a valuable tool for pharmacokinetic and metabolic studies. This unique feature sets it apart from other similar compounds, offering distinct advantages in scientific investigations.
Propriétés
Numéro CAS |
1246817-83-3 |
|---|---|
Formule moléculaire |
C₈¹³CH₈D₂Cl¹⁵NO₃ |
Poids moléculaire |
219.63 |
Synonymes |
(1S)-1-(2-Chlorophenyl)-1,2-ethanediol 2-Carbamate-13C,15N,d2; JNJ 10234094-13C,15N,d2; RWJ 333369-13C,15N,d2; YKP 509-13C,15N,d2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


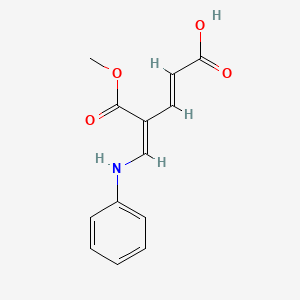

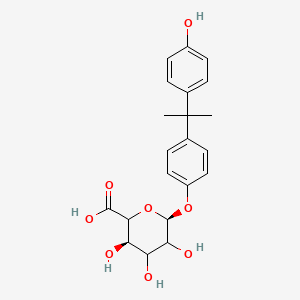
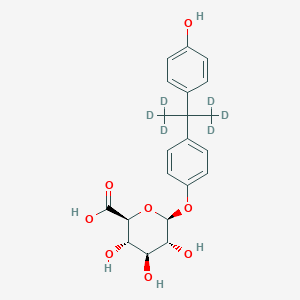
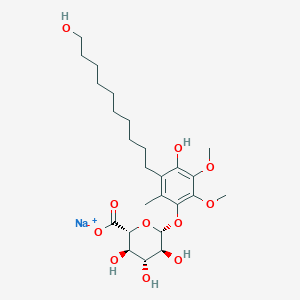
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)
